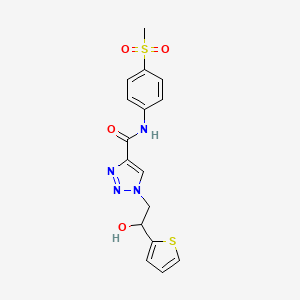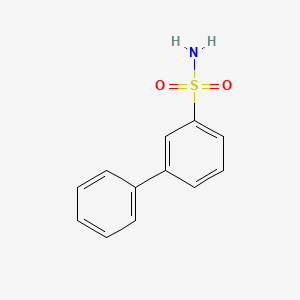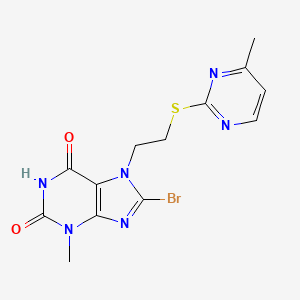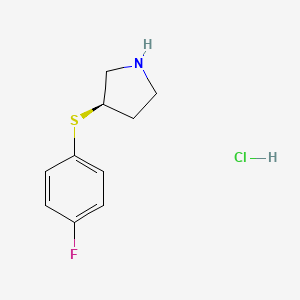![molecular formula C25H25N3O3S2 B2507906 4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 955634-98-7](/img/structure/B2507906.png)
4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide" is a chemically synthesized molecule that likely contains a benzamide scaffold, which is a common feature in many bioactive compounds. The structure suggests the presence of a benzothiazole moiety and a sulfonamide group, which are often seen in pharmaceuticals and materials science due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods. For instance, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis approach due to its environmentally friendly nature and high yields . Similarly, N-substituted benzamides with a benzothiazole ring can be synthesized by heterocyclization of corresponding aroylthioureas, as demonstrated in the synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography. For example, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide, a related compound, was determined and showed intramolecular N-H···O and intermolecular C-H···O and N-H···O hydrogen bonds, as well as oxygen-π stacking interactions . These structural features are crucial for the stability and reactivity of the molecule and could be similar in the compound of interest.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. The presence of the benzothiazole and sulfonamide groups in the compound suggests that it could undergo reactions typical for these functional groups. For example, sulfonamides are known to be involved in electrophilic substitution reactions, while benzothiazoles can participate in nucleophilic substitution reactions. The specific reactivity would depend on the substituents present in the compound and their electronic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group can confer solubility in water and could affect the compound's acidity and basicity. The benzothiazole ring could contribute to the compound's photophysical properties, making it potentially useful in optical materials. The exact properties of "this compound" would need to be determined experimentally, but insights can be gained from related compounds .
Applications De Recherche Scientifique
Anticancer Activity
- Compounds similar to 4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide have been synthesized and shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides, which are structurally related, have been studied for their cardiac electrophysiological activity, showing potential as class III agents in cardiac applications (Morgan et al., 1990).
Antimicrobial Agents
- Derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine, similar in structure, have been synthesized and demonstrated notable antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).
Positron Emission Tomography (PET) Imaging
- Compounds with a similar thiazolyl benzamide structure have been developed for PET imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain, indicating their utility in neuroimaging applications (Fujinaga et al., 2012).
Supramolecular Gelators
- N-(thiazol-2-yl)benzamide derivatives have been investigated as supramolecular gelators, showing the significance of methyl functionality and S⋯O interaction in gelation behavior (Yadav & Ballabh, 2020).
Inhibitors of Carbonic Anhydrases
- Aromatic sulfonamide inhibitors, including compounds with similar structures, have been studied for their inhibition of various carbonic anhydrase isoforms, showing potential in treating diseases involving these enzymes (Supuran et al., 2013).
Antifungal Agents
- Compounds related to this compound have been explored for their potential as antifungal agents (Narayana et al., 2004).
Propriétés
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-17(2)21-10-7-11-22-23(21)26-25(32-22)27-24(29)19-12-14-20(15-13-19)33(30,31)28(3)16-18-8-5-4-6-9-18/h4-15,17H,16H2,1-3H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOMXTDTGZJSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)


![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)
![N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2507843.png)

